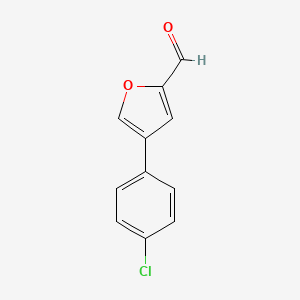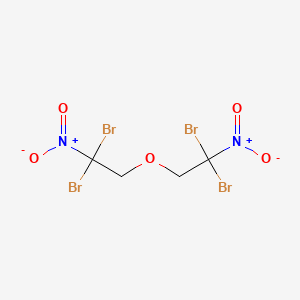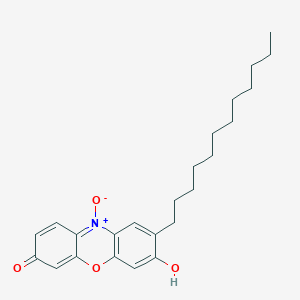
(5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (5S)-3-(3-carboxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
Reduction: (5S)-3-(3-hydroxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
As a chiral auxiliary: This compound can be used in asymmetric synthesis to induce chirality in the products.
As a building block: It can be used as a building block in the synthesis of more complex molecules.
Biology
Antibacterial activity: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may have similar activity.
Medicine
Drug development: This compound could be explored as a potential lead compound for the development of new antibiotics or other therapeutic agents.
Industry
Chemical synthesis: It can be used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one would likely involve inhibition of bacterial protein synthesis, similar to other oxazolidinone antibiotics. This would involve binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.
Uniqueness
(5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other oxazolidinone derivatives.
特性
CAS番号 |
919081-45-1 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC名 |
(5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO4/c1-8(15)9-3-2-4-10(5-9)13-6-11(7-14)17-12(13)16/h2-5,11,14H,6-7H2,1H3/t11-/m0/s1 |
InChIキー |
AIISTGMCHFBHHF-NSHDSACASA-N |
異性体SMILES |
CC(=O)C1=CC(=CC=C1)N2C[C@H](OC2=O)CO |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N2CC(OC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)


![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)


![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
